2-(2-Carboxyethylsulfanyl)benzoic acid
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Overview
Description
It has been used as a therapeutic agent for several decades, primarily for the treatment of cystinuria, a genetic disorder characterized by the formation of cystine stones in the urinary tract.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethylsulfanyl)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Carboxyethylsulfanyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in biological systems, particularly in relation to its antioxidant properties.
Medicine: It is used therapeutically to treat cystinuria and is being investigated for its potential in treating other conditions such as rheumatoid arthritis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethylsulfanyl)benzoic acid involves its ability to bind to cystine, forming a more soluble complex that can be excreted in the urine. This reduces the formation of cystine stones in the urinary tract. The compound also exhibits antioxidant properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoic acid: Similar in structure but lacks the carboxyethyl group.
Benzoic acid: Lacks the sulfur-containing side chain.
Cysteine: An amino acid with a thiol group but different overall structure.
Uniqueness
2-(2-Carboxyethylsulfanyl)benzoic acid is unique due to its combination of a benzoic acid core with a sulfur-containing side chain. This structure imparts specific chemical properties, such as its ability to form soluble complexes with cystine, making it particularly effective in treating cystinuria .
Properties
IUPAC Name |
2-(2-carboxyethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGQQDWNLMZND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352412 |
Source
|
Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41907-42-0 |
Source
|
Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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